A Technical Guide to 2-Phenylacetohydrazide: Properties, Synthesis, and Applications in Research and Development
A Technical Guide to 2-Phenylacetohydrazide: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-phenylacetohydrazide, a versatile chemical intermediate. It details the compound's core properties, provides established experimental protocols for its synthesis and derivatization, and explores its applications as a key building block in the development of novel therapeutic agents.
Core Properties and Identification
2-Phenylacetohydrazide, also known as phenylacetylhydrazine, is a hydrazide derivative of phenylacetic acid. It is a crucial precursor in the synthesis of various heterocyclic compounds with significant biological activities. It is important to distinguish it from its isomer, 1-acetyl-2-phenylhydrazine (CAS 114-83-0), where the phenyl group is attached directly to the hydrazine moiety.
Physicochemical and Identification Data
A summary of the key quantitative and identifying properties of 2-Phenylacetohydrazide is presented below for easy reference.
| Property | Value | Reference |
| CAS Number | 937-39-3 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O | [1][2] |
| Molecular Weight | 150.18 g/mol | [1][2] |
| Melting Point | 115-117 °C | [1][3] |
| Appearance | White crystalline powder | [4] |
| Solubility | Soluble in hot water and alcohol; slightly soluble in ether. | [4] |
| IUPAC Name | 2-phenylacetohydrazide | [2] |
| Synonyms | Phenylacetylhydrazine, Phenylacetic hydrazide, Benzeneacetic acid, hydrazide | [1][2] |
| InChI Key | FPTCVTJCJMVIDV-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C(C=C1)CC(=O)NN | [2] |
Experimental Protocols
Detailed methodologies for the synthesis of 2-phenylacetohydrazide and its subsequent conversion into biologically active derivatives are provided below. These protocols are based on established chemical literature and can be adapted for specific research needs.
Protocol 1: Synthesis of 2-Phenylacetohydrazide
The synthesis of 2-phenylacetohydrazide is typically achieved through a two-step process starting from phenylacetic acid. The first step is an esterification to create a more reactive intermediate, followed by hydrazinolysis.
Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phenylacetic acid (1 equivalent) in absolute ethanol (5-10 volumes).
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Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. Transfer the mixture to a separating funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 portions).
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Purification: Combine the organic layers and wash sequentially with a 5% sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield ethyl phenylacetate.
Step 2: Hydrazinolysis of Ethyl Phenylacetate
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Reaction Setup: Dissolve the ethyl phenylacetate (1 equivalent) obtained from the previous step in absolute ethanol (5-10 volumes) in a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate (80-100% solution, 2 equivalents) to the solution.
-
Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the consumption of the ester by TLC.
-
Product Isolation: Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Crystallization: Cool the concentrated solution in an ice bath to precipitate the 2-phenylacetohydrazide.
-
Purification: Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol or n-hexane, and dry under vacuum.[5] The product can be further purified by recrystallization from ethanol.
Protocol 2: Synthesis of 2-Phenylacetohydrazide Derivatives (Schiff Bases)
Hydrazones, a class of Schiff bases, are readily synthesized from 2-phenylacetohydrazide and are known to possess diverse biological activities.[5][6]
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Reaction Setup: Dissolve 2-phenylacetohydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
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Aldehyde/Ketone Addition: Add an equimolar amount of the desired substituted aldehyde or ketone to the solution. A few drops of glacial acetic acid can be added as a catalyst.[7]
-
Reaction: Stir the mixture at room temperature or under gentle reflux for a period ranging from 30 minutes to several hours, depending on the reactivity of the carbonyl compound.[5][7] Monitor the reaction by TLC.
-
Product Isolation: Upon completion, the product often precipitates from the reaction mixture upon cooling. If not, the product can be isolated by pouring the reaction mixture into crushed ice.[7]
-
Purification: Collect the solid product by filtration, wash with cold n-hexane or ethanol, and dry.[5] Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Role in Drug Discovery and Development
2-Phenylacetohydrazide is a valuable scaffold in medicinal chemistry. The hydrazide moiety (-CONHNH₂) is a versatile functional group that serves as a key pharmacophore and a reactive handle for synthesizing a wide range of heterocyclic compounds.[8]
As a Precursor to Bioactive Molecules
Hydrazones derived from 2-phenylacetohydrazide have demonstrated a broad spectrum of pharmacological activities. These include:
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Antimicrobial and Antifungal Activity: Many phenylhydrazide derivatives have shown potential as agents against various strains of bacteria and fungi, including fluconazole-resistant Candida albicans.[5][9]
-
Anti-inflammatory and Analgesic Activity: The hydrazone scaffold is a known pharmacophore in compounds that inhibit enzymes like lipoxygenase (LOX), which is involved in inflammatory pathways.[10][11]
-
Anticonvulsant Activity: Certain hydrazide-hydrazone structures have been investigated for their potential to manage seizures.[5][6]
-
Anticancer and Enzyme Inhibition: Derivatives have been studied for their ability to inhibit enzymes such as α-glucosidase, relevant in diabetes management, and for their cytotoxic effects on cancer cell lines.[6][11]
The synthesis of these derivatives allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties (ADME/Tox). The interaction of these compounds with serum albumins, like BSA, is often studied using techniques such as fluorescence spectroscopy to predict their distribution and bioavailability in vivo.[5]
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Benzeneacetic acid, hydrazide | C8H10N2O | CID 70301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. Synthesis, characterization, and BSA binding studies of newfangled 2-phenylacetohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenoxyacetohydrazide Schiff Bases: β-Glucuronidase Inhibitors | MDPI [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents [mdpi.com]
- 10. 2-Phenylacetohydrazide for synthesis 114-83-0 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
